2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}
Description
Properties
Molecular Formula |
C15H13FO3S |
|---|---|
Molecular Weight |
292.324 |
IUPAC Name |
2-[2-(4-fluorophenoxy)ethylsulfanyl]benzoic acid |
InChI |
InChI=1S/C15H13FO3S/c16-11-5-7-12(8-6-11)19-9-10-20-14-4-2-1-3-13(14)15(17)18/h1-8H,9-10H2,(H,17,18) |
InChI Key |
QQHOXSNHCXMTBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCOC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl} with compounds sharing key structural motifs:
Key Observations:
Fluorine vs. Chlorine Substituents: The 4-fluorophenoxy group in the target compound reduces steric bulk compared to chloroethyl groups in the ether analogue (C₈H₁₆Cl₂OS₂) . This enhances solubility and bioavailability. Chlorine in the ether compound increases electrophilicity, making it more reactive but also more toxic .
Sulfanyl Group Positioning :
- In N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline , the sulfanyl group is directly attached to the fluorophenyl ring, limiting conformational flexibility compared to the ethyl-linked sulfanyl group in the target compound .
Functional Group Additions :
- The methanimidamide hydrobromide derivative (C₁₀H₁₃BrFN₃OS) introduces a charged amidine group, enhancing binding to nucleic acids or enzymes . This modification is absent in the parent compound, highlighting the versatility of the sulfanyl-ethyl scaffold.
Preparation Methods
Alkylation of 4-Fluorophenol
The synthesis typically begins with the alkylation of 4-fluorophenol to form the 2-(4-fluorophenoxy)ethyl intermediate. A widely cited method involves reacting 4-fluorophenol with 1,2-dibromoethane in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). For example:
-
Reagents : 4-Fluorophenol (1 equiv), 1,2-dibromoethane (1.2 equiv), NaOH (2 equiv), water.
-
Mechanism : The base deprotonates 4-fluorophenol, enabling nucleophilic attack on 1,2-dibromoethane to form 1-(2-bromoethoxy)-4-fluorobenzene.
This step is critical for establishing the ethyl ether backbone, with yields exceeding 70% when stoichiometry and temperature are tightly controlled.
Thiolation via Nucleophilic Substitution
Introducing the sulfanyl group requires substituting the terminal bromide of the intermediate with a sulfur nucleophile. Two primary approaches are documented:
Sodium Hydrosulfide (NaSH) Method
Thiourea-Mediated Substitution
-
Reagents : Thiourea (1.2 equiv), 1-(2-bromoethoxy)-4-fluorobenzene (1 equiv), ethanol.
-
Conditions : Reflux at 80°C for 10 hours, followed by hydrolysis with NaOH.
-
Mechanism : Thiourea acts as a sulfur source, forming an isothiouronium intermediate, which is hydrolyzed to the thiolate.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, boosting yields to 75%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
-
Hydrolysis byproducts (e.g., HBr) are neutralized with dilute NaOH, aligning with environmentally sustainable practices.
Challenges and Limitations
Byproduct Formation
Scalability
-
Thiol oxidation : The sulfanyl group is prone to oxidation during storage, requiring inert atmospheres or stabilizers.
Emerging Methodologies
Microwave-Assisted Synthesis
Flow Chemistry
-
Microreactors : Enable continuous production with >90% conversion efficiency and real-time monitoring.
Applications and Derivatives
Pharmaceutical Intermediates
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or thiol-ene coupling. For example:
- Step 1 : React 4-fluorophenol with ethylene dihalide to form 2-(4-fluorophenoxy)ethyl halide.
- Step 2 : Introduce the sulfanyl group via reaction with thiourea or sodium hydrosulfide under inert conditions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or TLC .
Key Considerations : Optimize reaction temperature (e.g., 60–80°C for thiolation) and stoichiometry to minimize byproducts like disulfides .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Elucidation :
- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns .
Q. How should researchers design initial biological activity screens for this compound?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Modification Sites :
- Sulfanyl Group : Replace with sulfonyl or sulfonamide to assess electronic effects on bioactivity .
- Fluorophenyl Ring : Introduce substituents (e.g., Cl, NO) to evaluate steric/electronic contributions .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. What experimental frameworks are suitable for assessing environmental fate and ecotoxicology?
- Environmental Persistence :
- Hydrolysis Studies : Expose to pH 5–9 buffers and monitor degradation via LC-MS .
- Soil Sorption : Measure K using batch equilibrium tests .
- Ecotoxicology : Use Daphnia magna or zebrafish embryos to determine LC/EC under OECD guidelines .
Q. What mechanistic approaches are recommended to study enzyme inhibition by this compound?
Q. How can researchers address contradictory bioactivity data across different assays?
- Troubleshooting Steps :
- Solubility Checks : Verify compound solubility in assay media via nephelometry .
- Metabolic Stability : Pre-incubate with liver microsomes to assess false negatives from rapid degradation .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. What strategies are effective for comparative analysis with structurally similar compounds?
- Similarity Metrics : Calculate Tanimoto coefficients using PubChem fingerprints .
- Functional Group Swapping : Compare bioactivity of sulfanyl vs. sulfonyl analogs (e.g., 2-{[2-(4-fluorophenoxy)ethyl]sulfonyl}) .
- Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
